molecular formula C22H20ClNO5 B2684976 (Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one CAS No. 929476-95-9

(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one

Cat. No. B2684976
M. Wt: 413.85
InChI Key: VHGUOBXGEJOKOW-OCKHKDLRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule with multiple functional groups including a benzofuran, a benzo[d][1,3]dioxin, and a pyrrolidinylmethyl group. These groups suggest that the compound may have interesting chemical and biological properties .

Scientific Research Applications

  • Scientific Field: Organic & Biomolecular Chemistry

    • Application : Synthesis of benzo[d][1,3]dioxole-type benzylisoquinoline alkaloids .
    • Method : The strategy was based upon the well-known Pd-catalyzed arylation to set the aporphine framework, and Noyori asymmetric hydrogenation followed by diastereoselective resolution .
    • Results : The total syntheses of the three aporphines and the two impatiens, all with ee values of greater than 99%, were reported for the first time .
  • Scientific Field: Chemical Science

    • Application : Synthesis of degradable and chemically recyclable polymers .
    • Method : The studied monomers were synthesized in high yields (80–90%), which is an attractive feature .
    • Results : The degradation of the DMDL homopolymer generated 2-hydroxyisobutyric acid (HIBA). The generated HIBA was recovered and used as an ingredient to re-synthesize DMDL monomer, and this monomer was further used to re-synthesize the DMDL polymer .
  • Scientific Field: Organic Chemistry
    • Application : Synthesis of polyene-substituted benzo[d][1,3]oxazines .
    • Method : This application involves a tandem cross-coupling protocol, which is a simple, efficient, step- and atom-economic approach .
    • Results : This method allows for the construction of scarcely known polyene-substituted benzo[d][1,3]oxazines .

properties

IUPAC Name

(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClNO5/c23-15-7-13(21-14(8-15)11-27-12-28-21)9-19-20(26)16-3-4-18(25)17(22(16)29-19)10-24-5-1-2-6-24/h3-4,7-9,25H,1-2,5-6,10-12H2/b19-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHGUOBXGEJOKOW-OCKHKDLRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=C(C=CC3=C2OC(=CC4=CC(=CC5=C4OCOC5)Cl)C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)CC2=C(C=CC3=C2O/C(=C\C4=CC(=CC5=C4OCOC5)Cl)/C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one

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